molecular formula C20H20N8O4 B14950017 4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol

4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol

Cat. No.: B14950017
M. Wt: 436.4 g/mol
InChI Key: IRLXYRVNWYVCAM-CIAFOILYSA-N
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Description

4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol is a complex organic compound that features a benzene ring substituted with various functional groups, including a nitrophenyl group, a pyrrolidinyl group, and a triazinyl group

Preparation Methods

The synthesis of 4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the triazinyl intermediate: This involves the reaction of cyanuric chloride with pyrrolidine under controlled conditions to form a triazinyl derivative.

    Introduction of the nitrophenyl group: The triazinyl intermediate is then reacted with 4-nitroaniline to introduce the nitrophenyl group.

    Formation of the hydrazinylidene intermediate: The nitrophenyl-triazinyl compound is then reacted with hydrazine to form the hydrazinylidene intermediate.

    Final coupling reaction: The hydrazinylidene intermediate is coupled with 4-formylcatechol under specific conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles such as halogens or sulfonic acids.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or other pharmacological properties.

    Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers, dyes, and sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol include other substituted benzenediols and triazinyl derivatives. Some examples are:

    Catechol (1,2-dihydroxybenzene): A simpler benzenediol with two hydroxyl groups on the benzene ring.

    Hydroquinone (1,4-dihydroxybenzene): Another benzenediol with hydroxyl groups in the para position.

    Resorcinol (1,3-dihydroxybenzene): A benzenediol with hydroxyl groups in the meta position.

    4-Methylcatechol (4-methylbenzene-1,2-diol): A methyl-substituted catechol.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and allows for diverse chemical and biological interactions.

Properties

Molecular Formula

C20H20N8O4

Molecular Weight

436.4 g/mol

IUPAC Name

4-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,2-diol

InChI

InChI=1S/C20H20N8O4/c29-16-8-3-13(11-17(16)30)12-21-26-19-23-18(24-20(25-19)27-9-1-2-10-27)22-14-4-6-15(7-5-14)28(31)32/h3-8,11-12,29-30H,1-2,9-10H2,(H2,22,23,24,25,26)/b21-12+

InChI Key

IRLXYRVNWYVCAM-CIAFOILYSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)O)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)O)O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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